molecular formula C10H22N2O2 B1265512 2,5-Dimethylpiperazine-1,4-diethanol CAS No. 53503-86-9

2,5-Dimethylpiperazine-1,4-diethanol

Cat. No.: B1265512
CAS No.: 53503-86-9
M. Wt: 202.29 g/mol
InChI Key: VVURKMSVSTUWJQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound is primarily used for research and development purposes

Mode of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it interacts with certain receptors or enzymes in the skin, eyes, and respiratory system, but the exact mechanisms are yet to be determined.

Biochemical Pathways

The biochemical pathways affected by 2,5-Dimethylpiperazine-1,4-diethanol are currently unknown. A study on a similar compound, (2r,5s)-2,5-dimethylpiperazine-1,4-diium dinitrate, suggests potential applications in the treatment of neurodegenerative disorders . This indicates that this compound might also interact with biochemical pathways related to these disorders.

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it has some effect at the cellular level, possibly involving inflammation or irritation pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

2,5-Dimethylpiperazine-1,4-diethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme L-threonine dehydrogenase, which catalyzes the oxidation of L-threonine to 2-amino-3-oxobutanoate. This interaction is crucial for the synthesis of 2,5-dimethylpyrazine, a compound structurally related to this compound . Additionally, this compound forms hydrogen bonds with nitrate anions, contributing to the stability and cohesion of its structure .

Cellular Effects

This compound influences various cellular processes. It has been observed to cause skin and eye irritation, indicating its potential to interact with cellular membranes and proteins

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form hydrogen bonds and other non-covalent interactions with enzymes and proteins, potentially inhibiting or activating their functions. For example, its interaction with L-threonine dehydrogenase facilitates the conversion of L-threonine to 2-amino-3-oxobutanoate . These interactions can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits remarkable stability, but it undergoes a two-stage breakdown process when subjected to thermal examination . This process results in the production of volatile fumes and a dark carbonaceous residue. Long-term effects on cellular function are still being studied, but initial findings suggest that the compound maintains its stability and activity over extended periods.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as L-threonine dehydrogenase and aminoacetone oxidase, which play roles in the synthesis of 2,5-dimethylpyrazine . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpiperazine-1,4-diethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazines, ketones, aldehydes, and amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethylpiperazine-1,4-diethanol is unique due to the presence of both methyl and ethanol groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility in water and organic solvents, making it versatile for various applications .

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-9-7-12(4-6-14)10(2)8-11(9)3-5-13/h9-10,13-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVURKMSVSTUWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1CCO)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968243
Record name 2,2'-(2,5-Dimethylpiperazine-1,4-diyl)di(ethan-1-ol)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53503-86-9
Record name 2,5-Dimethyl-1,4-piperazinediethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53503-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpiperazine-1,4-diethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053503869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93264
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93264
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Record name 2,2'-(2,5-Dimethylpiperazine-1,4-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpiperazine-1,4-diethanol
Source European Chemicals Agency (ECHA)
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